molecular formula C18H26O3 B1209104 (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one CAS No. 58889-18-2

(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

Cat. No. B1209104
CAS RN: 58889-18-2
M. Wt: 290.4 g/mol
InChI Key: NXIASLUNMKAUTN-WFKFIOEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-236C is a member of 2-pyranones, a carbobicyclic compound, a member of hexahydronaphthalenes, a polyketide and a secondary alcohol. It has a role as a fungal metabolite, an anticholesteremic drug, an antilipemic drug, an antiatherosclerotic agent, an antimicrobial agent and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor.

Scientific Research Applications

Antimicrobial Applications

The compound (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one has been associated with antimicrobial properties in scientific research. Specifically, metabolites structurally similar to this compound have been isolated from the aquatic fungus Delitschia corticola, exhibiting antimicrobial activities against various bacteria and fungi (Sun et al., 2011).

Applications in Polyketide Synthesis

This compound is also relevant in the context of polyketides, a class of secondary metabolites produced by microorganisms and plants, known for their diverse structures and biological activities. A study on desert endophytic fungus Paraphoma sp. revealed the production of polyketides, including structures related to this compound, highlighting the potential of these metabolites in various applications (Li et al., 2018).

Cytoprotective Properties

Another research avenue for this compound is its potential in cytoprotection. Compounds with similar structures have been isolated from the wood of Catalpa ovata and have demonstrated cytoprotective effects against oxidative damage in cells, possibly due to their antioxidant properties (Kil et al., 2018).

properties

CAS RN

58889-18-2

Product Name

(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C18H26O3/c1-12-6-7-13-4-2-3-5-17(13)16(12)9-8-15-10-14(19)11-18(20)21-15/h4,6-7,12,14-17,19H,2-3,5,8-11H2,1H3/t12-,14+,15+,16-,17-/m0/s1

InChI Key

NXIASLUNMKAUTN-WFKFIOEPSA-N

Isomeric SMILES

C[C@H]1C=CC2=CCCC[C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O

SMILES

CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O

Canonical SMILES

CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O

Other CAS RN

58889-18-2

synonyms

ML 236C
ML-236C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Reactant of Route 2
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Reactant of Route 3
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Reactant of Route 4
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Reactant of Route 5
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
Reactant of Route 6
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one

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